molecular formula C13H24N2O6Pt B1205678 Quinato(chda)Pt CAS No. 142754-28-7

Quinato(chda)Pt

Cat. No. B1205678
CAS RN: 142754-28-7
M. Wt: 499.4 g/mol
InChI Key: UEGPRVHQGWGNNY-UHFFFAOYSA-M
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Description

Quinato(chda)Pt is a platinum-containing compound that has gained significant attention in scientific research due to its potential anticancer properties. This compound is a derivative of cisplatin, a well-known chemotherapy drug used to treat various types of cancer. However, this compound has shown to have improved efficacy and reduced toxicity compared to cisplatin.

Mechanism of Action

Quinato(chda)Pt exerts its anticancer effects by inducing DNA damage and apoptosis in cancer cells. It has been shown to have a higher affinity for DNA than cisplatin, leading to increased DNA damage and cell death. This compound also inhibits the repair of DNA damage, leading to further accumulation of DNA lesions and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have reduced toxicity compared to cisplatin. It has a lower incidence of side effects, such as nephrotoxicity and neurotoxicity. In addition, this compound has been shown to have a longer half-life in the bloodstream, leading to improved efficacy.

Advantages and Limitations for Lab Experiments

Quinato(chda)Pt has several advantages for lab experiments. It has improved solubility and stability compared to cisplatin, making it easier to work with. In addition, this compound has been shown to have improved efficacy and reduced toxicity, making it a promising candidate for further research. However, this compound is still in the early stages of development, and more research is needed to fully understand its potential.

Future Directions

There are several future directions for Quinato(chda)Pt research. One area of interest is the development of combination therapy with other chemotherapy drugs. This compound has shown to have a synergistic effect with paclitaxel and gemcitabine, leading to improved efficacy. Another area of interest is the development of targeted delivery systems for this compound. Targeted delivery systems can improve the specificity of the drug, leading to reduced toxicity and improved efficacy. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential use in clinical settings.
In conclusion, this compound is a promising platinum-containing compound that has shown to have improved efficacy and reduced toxicity compared to cisplatin. Its potential use in combination therapy and targeted delivery systems makes it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential use in clinical settings.

Synthesis Methods

Quinato(chda)Pt is synthesized by reacting quinoline-2-carboxylic acid (QCA) with cisplatin. The reaction results in the formation of a coordination complex between QCA and platinum. This complex has been shown to have improved solubility and stability compared to cisplatin.

Scientific Research Applications

Quinato(chda)Pt has been extensively studied for its anticancer properties. It has shown promising results in preclinical studies against various types of cancer, including lung, breast, ovarian, and colon cancer. In addition, this compound has also been studied for its potential use in combination therapy with other chemotherapy drugs, such as paclitaxel and gemcitabine.

properties

IUPAC Name

cyclohexane-1,2-diamine;platinum(2+);3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11O6.C6H14N2.Pt/c8-3-1-7(13,6(11)12)2-4(9)5(3)10;7-5-3-1-2-4-6(5)8;/h3-5,8-10H,1-2H2,(H,11,12);5-6H,1-4,7-8H2;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGPRVHQGWGNNY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N.C1C(C(C(CC1(C(=O)[O-])[O-])O)O)O.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O6Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80931626
Record name Platinum(2+) 3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate--cyclohexane-1,2-diamine (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142754-28-7, 142928-30-1
Record name 8-Chloroadenosine-3',5'-cyclic monophosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142754287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinato(cyclohexanediamine)platinum(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142928301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+) 3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate--cyclohexane-1,2-diamine (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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